![molecular formula C23H16ClNO4 B2589027 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-17-7](/img/structure/B2589027.png)
2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.Molecular Structure Analysis
At room temperature, this compound has a monoclinic structure with P21/c space group, and four molecules per unit cell, with the following cell lengths: a = 15.5924 (4) Å, b = 14.5537 (4) Å, c = 5.90980 (10) Å, and β = 90.046 (2)° .Wissenschaftliche Forschungsanwendungen
Quorum Sensing Inhibition
2-Chloro-N-methoxy-N-methylacetamide: is a key compound in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and related 2-alkyl-4-quinolones. PQS serves as a signaling molecule in the quorum sensing system of Pseudomonas aeruginosa , an opportunistic pathogen. Quorum sensing plays a crucial role in bacterial communication and virulence regulation. By inhibiting PQS production, this compound could potentially interfere with bacterial pathogenicity .
Chemoselective Protecting Group
2-Methoxyphenyl isocyanate: demonstrates chemoselectivity, making it useful as a protecting group for amines. It allows for the regeneration of free amines after deprotection. Organic amines are typically protected through carbamate bonds, and this compound provides an alternative strategy for amine protection and subsequent release .
Amide Podand Synthesis
2-Chloro-N-phenylacetamide: participates in the preparation of N,N’- (ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide) , an amide podand. Amide podands are versatile ligands used in coordination chemistry and molecular recognition studies. This compound’s structure allows for the formation of complex coordination networks with metal ions .
Schiff Base Ligand Formation
By reacting with corresponding hydrazones, 2-Chloro-N-phenylacetamide can be employed to synthesize phenylacetamide-based Schiff base ligands. Schiff bases play a crucial role in coordination chemistry, catalysis, and bioinorganic systems. These ligands exhibit diverse properties and can be tailored for specific applications .
Quinazolin-4-amine Derivative
2-Chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: (Compound 6j) is prepared from the reaction of 2-chloro-N-(4-methoxyphenyl)nicotinamide with 3,4-methylenedioxyaniline. This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing kinase inhibitors or other bioactive molecules .
Biological Activity Exploration
While specific biological activities of 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide remain to be fully elucidated, its structural features suggest potential interactions with enzymes, receptors, or cellular pathways. Further studies are warranted to uncover additional applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKURAQDOSWVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

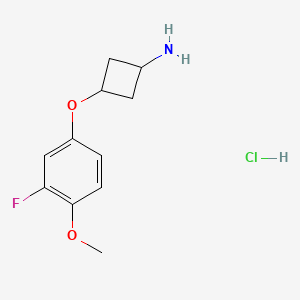

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
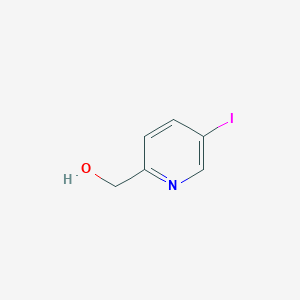
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
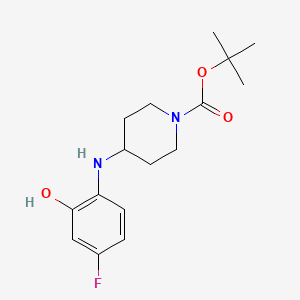
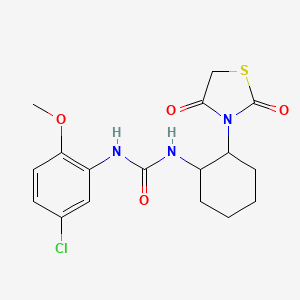
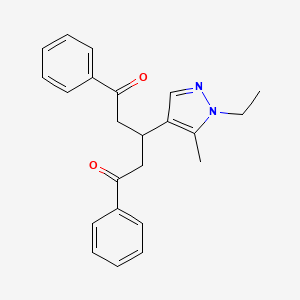
![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)
![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)